Home > Products > Screening Compounds P76154 > Wnt pathway inhibitor 2
Wnt pathway inhibitor 2 -

Wnt pathway inhibitor 2

Catalog Number: EVT-13529907
CAS Number:
Molecular Formula: C32H32N7Na2O7P
Molecular Weight: 703.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Wnt pathway inhibitor 2, also known as IWP-2, is a chemical compound that functions as an antagonist of the Wnt signaling pathway. This pathway is crucial for various biological processes, including cell proliferation, differentiation, and migration. Dysregulation of the Wnt pathway is implicated in numerous diseases, particularly cancer. The primary mechanism of action of Wnt pathway inhibitor 2 involves the inhibition of Wnt ligand production, thereby preventing the activation of downstream signaling cascades.

Source

Wnt pathway inhibitor 2 was developed through a systematic approach to identify small molecules that can inhibit Wnt signaling. It is derived from a class of compounds designed to target specific components within the Wnt signaling cascade. The compound has been extensively studied in vitro and in vivo to evaluate its efficacy and safety in various biological contexts.

Classification

Wnt pathway inhibitor 2 is classified as a small-molecule inhibitor. It specifically targets the production of Wnt ligands, which are essential for the activation of the canonical Wnt signaling pathway. This classification places it among other inhibitors that modulate Wnt signaling, such as those targeting Frizzled receptors or components of the β-catenin destruction complex.

Synthesis Analysis

Methods

The synthesis of Wnt pathway inhibitor 2 involves several key steps that utilize organic synthesis techniques. The compound's synthesis typically begins with commercially available starting materials, which undergo various chemical reactions to form the desired product.

Technical Details

  1. Starting Materials: The synthesis often begins with substituted benzoic acids and thiazoles.
  2. Reactions: Key reactions may include:
    • Condensation Reactions: To form thiazole derivatives.
    • Cyclization: To create the core structure of the compound.
    • Functional Group Modifications: Such as methylation or acylation to enhance activity.
  3. Purification: The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity levels (≥99%).
Molecular Structure Analysis

Structure

Wnt pathway inhibitor 2 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical formula is C22H18N4O2SC_{22}H_{18}N_{4}O_{2}S, indicating the presence of nitrogen and sulfur atoms within its structure.

Data

  • Molecular Weight: Approximately 368.67 g/mol.
  • 3D Structure: The compound exhibits a three-dimensional conformation that is essential for its interaction with target proteins in the Wnt signaling pathway.
Chemical Reactions Analysis

Reactions

Wnt pathway inhibitor 2 participates in several key reactions that influence its mechanism of action:

  1. Inhibition of Wnt Ligand Production: By blocking enzymes involved in the synthesis of Wnt ligands, it effectively reduces their availability for receptor binding.
  2. Interaction with Receptors: It may also interfere with the binding of Wnt ligands to Frizzled receptors, further dampening signal transduction.

Technical Details

  • IC50 Values: The inhibitory concentration required for 50% inhibition (IC50) has been reported in various studies, demonstrating its potency against specific targets within the Wnt signaling cascade.
Mechanism of Action

Process

The mechanism by which Wnt pathway inhibitor 2 exerts its effects involves several steps:

  1. Binding to Target Enzymes: The compound binds to enzymes responsible for producing Wnt ligands, inhibiting their activity.
  2. Reduction in Ligand Availability: This leads to decreased levels of active Wnt ligands in the extracellular space.
  3. Inhibition of Signal Transduction: As a result, there is reduced activation of Frizzled receptors and subsequent downstream signaling pathways involving β-catenin.

Data

Studies have shown significant reductions in β-catenin levels in cells treated with Wnt pathway inhibitor 2, confirming its role as an effective antagonist of this critical signaling pathway.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity towards nucleophiles due to electrophilic centers within its structure.
Applications

Scientific Uses

Wnt pathway inhibitor 2 has several applications in scientific research:

  1. Cancer Research: Used extensively to study the role of Wnt signaling in tumorigenesis and metastasis.
  2. Stem Cell Research: Investigated for its potential to modulate stem cell differentiation through Wnt pathway inhibition.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting diseases associated with aberrant Wnt signaling.
Introduction to Wnt Pathway Inhibitor 2 in Molecular Context

Canonical and Non-Canonical Wnt Signaling Pathways: Core Mechanisms and Regulatory Nodes

The Wnt signaling network comprises evolutionarily conserved pathways classified into β-catenin-dependent (canonical) and β-catenin-independent (non-canonical) cascades. The canonical pathway initiates when Wnt ligands (e.g., Wnt3a) bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, disrupting the β-catenin destruction complex (Axin/APC/GSK3β/CK1α). This prevents proteasomal degradation of β-catenin, enabling its nuclear translocation and activation of TCF/LEF transcription factors, driving target genes like c-Myc and cyclin D1 [1] [6]. In contrast, non-canonical pathways (Wnt/PCP and Wnt/Ca²⁺) utilize ligands like Wnt5a and receptors including ROR/RYK. These regulate cell polarity and migration via RhoA/ROCK/JNK or calcium/NFAT signaling, often antagonizing canonical signaling [6] [7] [10].

Regulatory nodes include:

  • Endogenous antagonists: DKK2 competes with Wnts for LRP5/6 binding, while SFRPs sequester Wnt ligands [1] [10]. DKK2 exhibits context-dependent activity, acting as an agonist when Kremen 2 is absent [1].
  • Transcriptional regulation: Negative Regulatory Elements (NREs) fine-tune Wnt target genes. An 11-bp NRE in siamois binds β-catenin/TCF, suppressing excessive activation [3].
  • Crosstalk: Wnt interacts with Notch, Hedgehog, and TGF-β pathways, creating integrated signaling networks [6].

Table 1: Core Components of Canonical vs. Non-Canonical Wnt Signaling

FeatureCanonical PathwayNon-Canonical Pathways
Key LigandsWnt1, Wnt3a, Wnt8aWnt4, Wnt5a, Wnt11
Receptors/Co-receptorsFZD + LRP5/6FZD + ROR/RYK
Downstream Effectorsβ-catenin/TCF transcriptionJNK, RhoA (PCP); Ca²⁺/NFAT (Ca²⁺)
Primary FunctionsCell proliferation, fate determinationCell migration, polarity, adhesion
Endogenous InhibitorsDKK1/2/4, SFRPsWIF1, SFRPs

Table 2: Key Regulatory Molecules in Wnt Signaling

MoleculeFunctionMechanism
DKK2Context-dependent inhibitor/agonist of canonical WntCompetes with Wnt for LRP5/6 binding; modulated by Kremen 2
AxinScaffold protein in destruction complexFacilitates β-catenin phosphorylation by GSK3β/CK1α
R-spondinPotentiates Wnt signalingBinds LGR4/5/6, inhibiting FZD ubiquitination by ZNRF3/RNF43
11-bp NRECis-regulatory elementBinds β-catenin/TCF to suppress gene expression (e.g., in siamois)

Role of Small-Molecule Inhibitors in Modulating Wnt Pathway Dysregulation

Dysregulated Wnt signaling is implicated in cancers (e.g., colorectal, breast), neurodegenerative diseases, and metabolic disorders [6] [10]. DKK2 overexpression is linked to oral squamous cell carcinoma progression via PI3K/AKT and immune evasion in pancreatic ductal adenocarcinoma [1]. Small-molecule inhibitors target specific nodes:

  • Porcupine (PORCN) inhibitors (e.g., LGK974): Block Wnt ligand palmitoylation, preventing secretion [5] [8].
  • Tankyrase (TNKS) inhibitors (e.g., XAV939): Stabilize Axin by inhibiting poly-ADP-ribosylation, enhancing β-catenin degradation [4].
  • TCF/β-catenin disruptors (e.g., PNU-74654): Interfere with nuclear β-catenin/TCF complexes [4].
  • Dvl inhibitors (e.g., NSC668036): Target Dishevelled PDZ domain [4].

DKK2’s dual role complicates therapeutic targeting. In medulloblastoma, Wnt activation (including DKK2 suppression) correlates with improved survival, while in CRC, DKK2 promotes angiogenesis via VEGF-independent mechanisms [1] [9].

Table 3: Small-Molecule Inhibitors Targeting Wnt Pathway Nodes

TargetCompound ExamplesEffective ConcentrationMechanism of Action
Porcupine (PORCN)LGK974, ETC-1590.3–2.9 nMInhibits Wnt palmitoylation and secretion
Tankyrase (TNKS)XAV939, E74490.099–120 nMPrevents Axin degradation, stabilizes destruction complex
DvlNSC668036, KY-023270.13–237 µMDisrupts PDZ domain-mediated signalosome assembly
TCF/β-cateninPNU-74654, ICG-0013–100 µMBlocks β-catenin binding to TCF or CBP

Historical Development of Porcupine (PORCN) Inhibitors: From IWR-1 to IWP-2

Porcupine, an O-acyltransferase, catalyzes Wnt palmitoylation—a prerequisite for secretion and activity. IWR-1 (Inhibitor of Wnt Response-1), identified in 2009, targeted Tankyrase but revealed the therapeutic potential of upstream Wnt inhibition [5] [8]. This spurred discovery of Porcupine-specific inhibitors:

  • First-generation IWPs: IWP-1–4 (Inhibitors of Wnt Production) were identified via high-throughput screening. IWP-2 showed nanomolar efficacy (EC₅₀ = 40 nM) in suppressing Wnt-dependent processes like kidney tubule formation [5].
  • Structure-activity optimization: Benzothiazole moieties in IWPs were critical for potency. Replacing this with biphenyl (compound 20) improved activity 40-fold. Introduction of nitrogen atoms enhanced solubility (e.g., IWP-L6/27, EC₅₀ = 10 nM) [5].
  • In vivo validation: IWP-L6 blocked zebrafish posterior axis formation at 1 µM and mouse kidney branching morphogenesis at 10 nM, confirming improved efficacy over earlier IWPs [5] [8].

Table 4: Evolution of Porcupine Inhibitors

CompoundKey Structural FeaturesPotency (EC₅₀)Biological Validation
IWR-1Not a PORCN inhibitor (targets TNKS)~0.4 µMInhibited Wnt-driven axis duplication in zebrafish
IWP-2Pyrimidinone core; benzothiazole group40 nMBlocked Wnt-dependent kidney tubulogenesis (IC₅₀ = 50 nM)
LGK974Triazole-based0.3–1 nMPhase I trials for Wnt-addicted cancers (NCT01351103)
IWP-L6Biphenyl-pyrimidinone; improved solubility10 nM100-fold more potent than IWP-2 in kidney morphogenesis assays

Properties

Product Name

Wnt pathway inhibitor 2

IUPAC Name

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate

Molecular Formula

C32H32N7Na2O7P

Molecular Weight

703.6 g/mol

InChI

InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1

InChI Key

BUCIVAHDHKFRLG-QLBXQKMFSA-L

Canonical SMILES

C=CCN1CC(=O)N2C(N1C(=O)NCC3=CC=CC=C3)CN(C(=O)C2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+]

Isomeric SMILES

C=CCN1CC(=O)N2[C@@H](N1C(=O)NCC3=CC=CC=C3)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.